molecular formula C17H17N3O6 B5755091 N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide

N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide

Cat. No. B5755091
M. Wt: 359.3 g/mol
InChI Key: CEQBMBQAQMGWFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide, commonly known as MNIP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmaceutical applications. MNIP belongs to the class of nitroimidazole derivatives and has been found to exhibit promising anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of MNIP involves the generation of reactive oxygen species (ROS) within the cancer cells, leading to oxidative stress and ultimately cell death. MNIP has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II.
Biochemical and Physiological Effects:
Studies have shown that MNIP has a low toxicity profile and does not exhibit significant adverse effects on normal cells. MNIP has been found to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. MNIP has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of MNIP is its potent anticancer and antimicrobial activity, making it a potential candidate for the development of new drugs. MNIP has also been found to exhibit low toxicity, making it a safer alternative to conventional chemotherapy drugs. However, one of the limitations of MNIP is its low solubility in water, which can make it difficult to administer in certain formulations.

Future Directions

There are several potential future directions for the research and development of MNIP. One area of interest is the development of MNIP-based drug formulations for the treatment of cancer and infectious diseases. Another potential direction is the investigation of the anti-inflammatory activity of MNIP and its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of MNIP and its potential for use in combination therapies with other drugs.

Synthesis Methods

The synthesis of MNIP involves the reaction of 3-nitrobenzenecarboximidamide with 4-methoxyphenylacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure MNIP.

Scientific Research Applications

MNIP has been extensively studied for its potential pharmaceutical applications, particularly in the field of cancer treatment. Studies have shown that MNIP exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. MNIP has also been found to possess antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6/c1-11(25-15-8-6-14(24-2)7-9-15)17(21)26-19-16(18)12-4-3-5-13(10-12)20(22)23/h3-11H,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQBMBQAQMGWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)ON=C(C1=CC(=CC=C1)[N+](=O)[O-])N)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O/N=C(/C1=CC(=CC=C1)[N+](=O)[O-])\N)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide

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